(1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine
Overview
Description
(1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine is a chiral diamine compound characterized by the presence of two methoxyphenyl groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methoxybenzaldehyde and a suitable chiral amine.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Condensation: Utilizing large reactors to carry out the condensation reaction under controlled temperature and pressure conditions.
Efficient Reduction: Employing efficient reduction techniques to ensure high yield and purity of the final product.
Purification: Implementing purification methods such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can further modify the compound, potentially yielding secondary amines or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; conducted under inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophiles such as halides or amines; reactions performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Secondary amines and other reduced forms.
Substitution Products: Compounds with various functional groups replacing the methoxy groups.
Scientific Research Applications
(1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism by which (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1,2-bis(4-hydroxyphenyl)ethane-1,2-diamine: Similar structure but with hydroxy groups instead of methoxy groups.
(1R,2S)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine: Chlorine atoms replace the methoxy groups, altering its reactivity and applications.
Uniqueness
Structural Features: The presence of methoxy groups imparts unique electronic and steric properties, influencing its reactivity and interactions.
Applications: Its specific structure makes it particularly suitable for certain catalytic and therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1,2-bis(4-methoxyphenyl)ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMPRHYHRAUVGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117106-36-2, 58520-03-9 | |
Record name | meso-1,2-Bis(4-methoxyphenyl)ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes meso-1,2-Bis(4-methoxyphenyl)ethylenediamine a suitable reagent for fluorescence detection?
A1: meso-1,2-Bis(4-methoxyphenyl)ethylenediamine, often shortened to BMED, exhibits strong fluorescence upon reacting with specific analytes under appropriate conditions. This fluorescence allows for sensitive detection of these analytes using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The research highlights its effectiveness in detecting low concentrations of ribonucleosides, ribonucleotides, sugars like 2-deoxy-D-glucose and D-glucose, and catecholamines. [, , ]
Q2: What are the advantages of using meso-1,2-Bis(4-methoxyphenyl)ethylenediamine compared to other similar compounds?
A3: The research demonstrates that among a series of 1,2-diarylethylenediamines tested, the meso-1,2-Bis(4-methoxyphenyl)ethylenediamine displayed superior sensitivity and selectivity for detecting catecholamines in urine and plasma. [] This suggests that the specific structure of BMED, particularly the presence and position of the methoxy groups on the phenyl rings, contributes to its enhanced performance compared to its analogs.
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